molecular formula C7H6N2O2S2 B1603521 2-(Methanesulfonyl)thieno[2,3-d]pyrimidine CAS No. 598298-12-5

2-(Methanesulfonyl)thieno[2,3-d]pyrimidine

Cat. No. B1603521
CAS RN: 598298-12-5
M. Wt: 214.3 g/mol
InChI Key: HKCCJBVIGIVKJZ-UHFFFAOYSA-N
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Description

2-(Methanesulfonyl)thieno[2,3-d]pyrimidine is a compound that belongs to the class of thienopyrimidines . Thienopyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They are important and widely represented in medicinal chemistry as they are structural analogs of purines .


Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidines involves a multi-step sequence consisting of a few key steps such as Gewald reaction, Dieckmann type cyclisation, and Krapcho decarboxylation . This newly developed strategy involved construction of the thienopyrimidine ring followed by the cyclohexanone moiety and subsequently the fused heterocyclic ring .


Molecular Structure Analysis

The crystal structure analysis of representative compounds along with hydrogen bonding patterns and molecular arrangement present within the molecule is described . The structural and isoelectronic characteristics of thienopyrimidine-containing compounds are similar to those of purine .


Chemical Reactions Analysis

Thienopyrimidines have been shown to exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . The mechanism of action of pyrimidine-based anti-inflammatory agents is associated with the inhibition of PGE 2 generated by COX enzymes .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(Methanesulfonyl)thieno[2,3-d]pyrimidine include a molecular formula of C7H6N2O2S2 and a molecular weight of 214.26 .

Scientific Research Applications

Anticancer Activity

2-(Methanesulfonyl)thieno[2,3-d]pyrimidine: derivatives have been designed and synthesized with the aim of targeting VEGFR-2 , a key receptor involved in angiogenesis and cancer growth. These compounds have shown promising anti-proliferative effects in vitro, particularly against breast cancer (MCF-7) and liver cancer (HepG2) cell lines . One compound, referred to as Compound 18, exhibited potent inhibition of VEGFR-2 with an IC50 value of 0.084 μM and demonstrated significant effects on inducing cell cycle arrest and promoting apoptosis in cancer cells .

Molecular Docking and Dynamics

The interaction of thieno[2,3-d]pyrimidine derivatives with VEGFR-2 has been explored using computational techniques such as molecular docking and molecular dynamics simulations . These studies help in understanding the structural and energetic features of the protein-ligand complex, providing insights into the binding conformation and the dynamics of the interaction .

Apoptosis Induction

Research indicates that thieno[2,3-d]pyrimidine derivatives can induce apoptosis in cancer cells. For instance, Compound 18 was found to increase the expression of pro-apoptotic protein BAX and decrease the anti-apoptotic protein Bcl-2, leading to the activation of caspases involved in the apoptotic pathway .

Cell Cycle Modulation

These compounds have also been reported to affect the cell cycle, particularly inducing arrest in the G2/M phase. This disruption of the cell cycle is crucial for hindering the proliferation of cancer cells and is a valuable trait for potential anticancer drugs .

Drug Development Potential

The thieno[2,3-d]pyrimidine derivatives have undergone computational ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) and toxicity studies to evaluate their drug development potential. These studies are essential for predicting the safety and efficacy of these compounds as therapeutic agents .

Enzyme Inhibition

Apart from VEGFR-2, thieno[2,3-d]pyrimidine derivatives have been investigated as inhibitors of other enzymes, such as EZH2, which is implicated in various cancers. Structural modifications of these compounds have led to the development of potent antitumor agents with significant enzyme inhibitory activity .

Future Directions

Thienopyrimidines, including 2-(Methanesulfonyl)thieno[2,3-d]pyrimidine, have shown promise in various areas of medicinal chemistry, particularly as potential anticancer agents . Future research may focus on further exploring the anticancer potential of these compounds, as well as their potential in other therapeutic areas .

properties

IUPAC Name

2-methylsulfonylthieno[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2S2/c1-13(10,11)7-8-4-5-2-3-12-6(5)9-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKCCJBVIGIVKJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC=C2C=CSC2=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40621238
Record name 2-(Methanesulfonyl)thieno[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40621238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methanesulfonyl)thieno[2,3-d]pyrimidine

CAS RN

598298-12-5
Record name 2-(Methanesulfonyl)thieno[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40621238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 500 mL round-bottom flask was added 4-chloro-2-(methylsulfonyl)thieno[2,3-d]pyrimidine (15 g, 60 mmol), ethyl alcohol (300 mL), nitrogen gas was bubbled for 5 minutes. To this solution was added 10% palladium on activated charcoal (15 g). To the resulting mixture was bubbled hydrogen gas over night. The reaction mixture was filtered through Celite. The filtrate was concentrated to give the title compound (11.0 g). MS (ES+): 215 (M+H)+.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Methanesulfonyl)thieno[2,3-d]pyrimidine
Reactant of Route 2
2-(Methanesulfonyl)thieno[2,3-d]pyrimidine
Reactant of Route 3
2-(Methanesulfonyl)thieno[2,3-d]pyrimidine

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